molecular formula C8H13N5 B13320016 6-(1-Methyl-1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine

6-(1-Methyl-1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine

Cat. No.: B13320016
M. Wt: 179.22 g/mol
InChI Key: YJDVINKKDHUVEJ-UHFFFAOYSA-N
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Description

6-(1-Methyl-1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine is a heterocyclic compound that features both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Methyl-1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with guanidine in the presence of a base, such as sodium ethoxide, to form the desired tetrahydropyrimidine ring . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems can also enhance the reproducibility and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

6-(1-Methyl-1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with hydrogen additions.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

6-(1-Methyl-1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(1-Methyl-1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to downstream effects on cellular pathways, such as apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1-Methyl-1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine is unique due to its combination of pyrazole and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and potential therapeutic applications .

Properties

Molecular Formula

C8H13N5

Molecular Weight

179.22 g/mol

IUPAC Name

6-(1-methylpyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine

InChI

InChI=1S/C8H13N5/c1-13-5-6(4-11-13)7-2-3-10-8(9)12-7/h4-5,7H,2-3H2,1H3,(H3,9,10,12)

InChI Key

YJDVINKKDHUVEJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2CCN=C(N2)N

Origin of Product

United States

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